SNC162

Vue d'ensemble

Description

SNC 162 est un agoniste puissant et sélectif du récepteur delta des opioïdes non peptidique. Il présente une valeur de CI50 de 0,94 nM, ce qui indique sa forte affinité pour le récepteur delta des opioïdes . SNC 162 a démontré des effets antidépresseurs et renforce sélectivement les effets antinociceptifs du fentanyl chez les singes rhésus .

Méthodes De Préparation

La synthèse de SNC 162 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour obtenir la sélectivité et la puissance souhaitées. La voie de synthèse implique généralement l'utilisation de dérivés de pipérazine et d'intermédiaires de benzamide . Les méthodes de production industrielle de SNC 162 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

SNC 162 subit diverses réactions chimiques, notamment :

Oxydation : SNC 162 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de SNC 162, ce qui peut altérer son activité.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut améliorer ou réduire son activité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications De Recherche Scientifique

SNC 162 a plusieurs applications en recherche scientifique :

Chimie : SNC 162 est utilisé comme composé de référence pour étudier les relations structure-activité des agonistes du récepteur delta des opioïdes.

Biologie : Il est utilisé pour étudier le rôle des récepteurs delta des opioïdes dans divers processus biologiques, notamment la modulation de la douleur et la régulation de l'humeur.

Médecine : SNC 162 est étudié pour ses effets thérapeutiques potentiels dans le traitement de la dépression et l'amélioration de l'efficacité des analgésiques opioïdes.

Industrie : SNC 162 est utilisé dans le développement de nouveaux agents pharmacologiques ciblant le récepteur delta des opioïdes.

Mécanisme d'action

SNC 162 exerce ses effets en se liant au récepteur delta des opioïdes, un récepteur couplé aux protéines G. Lors de la liaison, SNC 162 active le récepteur, ce qui entraîne l'inhibition de l'activité de l'adénylate cyclase et une diminution des niveaux d'adénosine monophosphate cyclique. Cela se traduit par la modulation de diverses voies de signalisation en aval, produisant finalement ses effets antidépresseurs et antinociceptifs .

Mécanisme D'action

SNC 162 exerts its effects by binding to the delta-opioid receptor, a G protein-coupled receptor. Upon binding, SNC 162 activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of various downstream signaling pathways, ultimately producing its antidepressant and antinociceptive effects .

Comparaison Avec Des Composés Similaires

SNC 162 est comparé à d'autres agonistes du récepteur delta des opioïdes tels que SNC 80 et SNC 86. Bien que tous ces composés ciblent le même récepteur, SNC 162 est unique par sa haute sélectivité et sa puissance. SNC 162 présente une sélectivité supérieure à 8 000 fois par rapport aux récepteurs mu des opioïdes, ce qui en fait un outil précieux pour étudier les effets spécifiques du récepteur delta des opioïdes .

Des composés similaires comprennent :

SNC 80 : Un autre agoniste du récepteur delta des opioïdes avec des applications similaires mais une puissance et une sélectivité différentes.

SNC 86 : Un dérivé de SNC 80 avec des modifications pour améliorer son efficacité et sa puissance.

Activité Biologique

SNC162 is a potent and selective non-peptide delta-opioid receptor (δOR) agonist, with significant implications in pharmacology, particularly concerning pain management and potential antidepressant effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

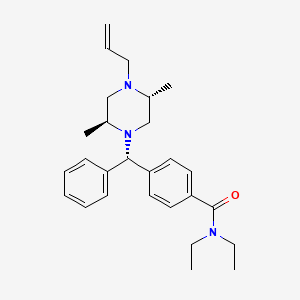

- Chemical Name : 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide

- Molecular Formula : C27H37N3O

- Molecular Weight : 419.60 g/mol

- IC50 : 0.94 nM for δ-opioid receptor .

This compound acts primarily as a δ-opioid receptor agonist. Its mechanism involves binding to δOR, which leads to various downstream effects, including:

- Antinociceptive Effects : this compound enhances the analgesic effects of other opioids, such as fentanyl, indicating its potential as an adjunct therapy in pain management .

- Antidepressant-like Effects : Research suggests that this compound exhibits antidepressant-like properties, although the precise mechanisms remain under investigation .

Antinociceptive Studies

A significant study demonstrated that this compound selectively enhances the antinociceptive effects of fentanyl in rhesus monkeys. This finding underscores its potential utility in clinical settings where pain management is critical .

Comparative Efficacy

In comparative studies with other δOR agonists like SNC80 and ARM390, this compound showed a strong correlation with β-arrestin 2 efficacy, which is associated with increased seizure activity. This indicates that while this compound is effective for pain relief, it may also carry risks related to seizure susceptibility .

Case Study 1: Rhesus Monkeys

In a controlled study involving rhesus monkeys, researchers observed that this compound significantly enhanced fentanyl-induced analgesia without exhibiting the typical side effects associated with μ-opioid receptor activation. This highlights its potential for safer opioid therapeutics .

Case Study 2: Mouse Models

Another study utilized mouse models to investigate the behavioral effects of this compound alongside other δOR agonists. The results indicated that while this compound increased locomotor activity similarly to SNC80, it also demonstrated a unique profile regarding alcohol intake modulation . This suggests a complex interaction between δOR activation and behavioral outcomes.

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to other δ-opioid receptor agonists:

| Compound | IC50 (nM) | Selectivity (over μ-opioid) | Antidepressant Effects | Antinociceptive Enhancement |

|---|---|---|---|---|

| This compound | 0.94 | >8000-fold | Yes | Yes |

| SNC80 | 0.63 | High | Yes | Moderate |

| ARM390 | Not specified | Moderate | Limited | Low |

Propriétés

IUPAC Name |

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDFDFAOQVAHY-UFPGJGBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.